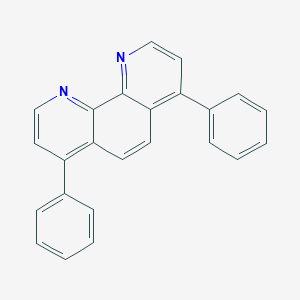

4,7-ジフェニル-1,10-フェナントロリン

概要

説明

科学的研究の応用

Analytical Chemistry

Complexation with Metals:

BPhen is widely used for the determination of metal ions, particularly iron. Its ability to form stable complexes with Fe(II) has led to the development of sensitive analytical methods.

- HPLC Method for Iron Analysis: A study developed a High-Performance Liquid Chromatography (HPLC) method using bathophenanthroline disulfonate (BS) for the determination of free Fe(II) in microdialysis samples from rat brains. This method allows for the analysis of small sample sizes while providing accurate measurements of iron levels associated with neurodegenerative conditions .

| Method | Detection | Sample Type | Sensitivity |

|---|---|---|---|

| HPLC with BS | Absorbance | Microdialysis from rat brain | 50 - 2000 nM |

Biochemical Applications

Redox Mediating Agent:

BPhen complexes have been utilized as redox mediators in electrochemical applications, particularly for imaging DNA.

- DNA Imaging Studies: Research demonstrated that iron (II)-BPhen complexes could effectively mediate redox reactions for imaging DNA immobilized on gold and carbon paste surfaces using scanning electrochemical microscopy (SECM). This method highlighted the potential of BPhen in biosensing applications and DNA analysis .

Inhibition of Mitochondrial Activity:

BPhen and its derivatives have shown inhibitory effects on mitochondrial oxidations, which are crucial in understanding metabolic pathways and disease mechanisms.

- Mitochondrial Studies: Investigations into the effects of BPhen on mung-bean mitochondria revealed various inhibitory actions on NADH and succinate oxidation, providing insights into mitochondrial dysfunctions relevant to mammalian systems .

Medicinal Chemistry

Anticancer Properties:

BPhen complexes have been explored for their cytotoxic effects against cancer cells, particularly in targeting cancer stem cells (CSCs).

- Os(II) Complex Studies: An Os(II) complex containing BPhen showed promising results in selectively killing breast cancer stem cells (CSCs) in vitro. The complex demonstrated higher potency compared to traditional chemotherapeutics like cisplatin, indicating potential therapeutic applications in oncology .

| Complex Type | Target Cells | Activity | Comparison |

|---|---|---|---|

| Os(II)-BPhen Complex | Breast CSCs | High cytotoxicity | Superior to cisplatin |

Case Study 1: Imaging DNA with SECM

A novel approach using iron (II)-BPhen as a redox mediator was developed for imaging immobilized DNA on modified surfaces. This study utilized cyclic voltammetry to assess the interaction between BPhen complexes and DNA, highlighting the efficacy of this method in biosensor technology .

Case Study 2: Iron Analysis in Neurodegeneration

The application of HPLC with bathophenanthroline disulfonate allowed researchers to analyze extracellular iron levels in rat brains under conditions that mimic neurodegenerative diseases. This method provided critical data linking free iron levels to oxidative stress and neuronal damage .

作用機序

バソフェナントロリンの作用機序は、金属イオンと安定な錯体を形成する能力に関係しています。これらの錯体は、さまざまな生化学的および化学的プロセスに関与することができます。 たとえば、銅(II)-バソフェナントロリン錯体は、活性酸素種(ROS)を生成し、ミトコンドリア膜電位を破壊し、グルタチオンレベルを枯渇させることにより、肺腫瘍細胞に対するナリンゲニンの治療効果を高めることが示されています . これらのプロセスに関与する分子標的および経路には、金属イオンとの相互作用および酸化還元状態の調節が含まれます。

生化学分析

Biochemical Properties

Bathophenanthroline plays a crucial role in the operation of organic electronics, such as solar cells, transistors, and organic light-emitting diodes (OLEDs) . It acts as an Electron Transport / Hole Blocking Layer (ETL / HBL) in these devices . The compound has a µe of about 3.0 x 10 -4 cm 2 V −1 s −1 and is solution-processable .

Cellular Effects

While specific cellular effects of Bathophenanthroline are not widely reported, it is known that the compound is used in organic electronic devices, which suggests potential interactions with cellular processes

Molecular Mechanism

The molecular mechanism of Bathophenanthroline involves intermolecular charge-transfer states at the interface between electron donating (D) and accepting (A) materials . This property is crucial for its role in organic electronics .

Temporal Effects in Laboratory Settings

Bathophenanthroline is stable, with a loss of 0.5% TGA, >240ºC (weight loss) . Its effects over time in laboratory settings, including any long-term effects on cellular function observed in in vitro or in vivo studies, are not widely reported in the literature.

Metabolic Pathways

It is known that the compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

準備方法

バソフェナントロリンは、いくつかの方法によって合成できます。 一般的な合成ルートの1つは、1,10-フェナントロリンとベンザルデヒドを塩基の存在下で反応させ、続いて環化させて目的の生成物を形成する方法です . 反応条件としては、通常、混合物を還流温度に加熱し、エタノールまたは酢酸などの溶媒を使用します。 工業生産方法では、同様の合成ルートを使用する場合がありますが、規模が大きく、最適化された反応条件により、収率と純度が向上しています .

化学反応の分析

バソフェナントロリンは、以下を含むさまざまなタイプの化学反応を起こします。

錯形成: バソフェナントロリンは、二座配位子として作用し、鉄、銅、ルテニウムなどの金属イオンと安定な錯体を形成します. これらの錯体は、しばしば金属イオンの定量分析において使用されます。

科学研究での応用

バソフェナントロリンは、以下を含む幅広い科学研究での応用を持っています。

類似化合物との比較

バソフェナントロリンは、1,10-フェナントロリンおよびテトラナトリウムトリス(バソフェナントロリンジスルホネート)ルテニウム(II)などの他のフェナントロリン誘導体と類似しています . バソフェナントロリンは、その拡張されたπ電子系と高い電子移動度により、電子デバイスにおけるホールブロッキング層または励起子ブロッキング層としてより効果的であることが特徴です . 他の類似化合物には以下が含まれます。

1,10-フェナントロリン: 配位化学においてリガンドとして使用される複素環式有機化合物。

テトラナトリウムトリス(バソフェナントロリンジスルホネート)ルテニウム(II): 生化学においてタンパク質染料として使用される配位化合物。

生物活性

Bathophenanthroline (BPhen) is a bidentate ligand that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of BPhen, focusing on its applications in cancer therapy, iron detection, and its role in oxidative stress. The findings are supported by various studies and data tables summarizing key research outcomes.

Overview of Bathophenanthroline

Bathophenanthroline is recognized for its ability to form stable complexes with metal ions, particularly iron. Its structural properties allow it to act as an effective chelator, which is pivotal in various biological assays and therapeutic applications. The compound exists in several forms, including bathophenanthroline disulfonate (BPS), which is more soluble and commonly used in biological studies.

1. Anticancer Properties

Recent research has highlighted the photocytotoxic effects of BPhen when used in ruthenium complexes. These complexes have shown significant activity against various cancer cell lines, including breast cancer cells.

- Photocytotoxicity : A study demonstrated that ruthenium complexes containing BPhen exhibited nanomolar toxicity towards breast cancer cells. The mechanism involves the generation of singlet oxygen upon light activation, leading to cellular apoptosis .

- Case Study : In experiments involving CT-26 mouse colon carcinoma cells, complexes with BPhen showed an effective concentration (EC50) of 60 nM and a phototoxicity index (PI) of 23.5, indicating strong anticancer activity .

2. Iron Detection and Quantification

BPhen's ability to chelate iron has made it a valuable tool in clinical diagnostics.

- Colorimetric Assays : BPhen is used as a chromogen for colorimetric methods to determine iron levels in biological samples. A study compared BPhen sulfonate with other chromogens and found that it provided reliable results for measuring hepatic iron concentration (HIC) in liver tissues .

- HPLC Method Development : A novel high-performance liquid chromatography (HPLC) method utilizing BPS was developed for detecting free Fe(II) in microdialysis samples from rat brains. This method allows for sensitive detection of iron levels associated with neurodegenerative conditions .

3. Oxidative Stress and Reactive Oxygen Species

BPhen's role in oxidative stress is significant due to its interaction with metal ions that catalyze the formation of reactive oxygen species (ROS).

- Mechanism of Action : Research indicates that free non-protein bound Fe(II), which can catalyze ROS formation, can be effectively quantified using BPhen-based assays. This is crucial for understanding oxidative damage in neurodegenerative diseases .

- Inhibitory Effects : Studies have shown that BPhen can inhibit the oxidation processes involving NADH and other substrates, suggesting potential protective roles against oxidative stress .

Data Tables

The following tables summarize key findings from studies involving Bathophenanthroline:

特性

IUPAC Name |

4,7-diphenyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDHJYNTEFLIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68399-83-7 (sulfate[1:1]) | |

| Record name | Bathophenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001662017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7061857 | |

| Record name | 4,7-Diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Bathophenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1662-01-7, 68309-97-7 | |

| Record name | 4,7-Diphenyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1662-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bathophenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001662017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Diphenyl-1,10-phenanthroline, nickel complex, tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068309977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1662-01-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=637659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline, 4,7-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-diphenyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)nickel(2+) bis[tetrafluoroborate(1-)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BATHOPHENANTHROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A2B091F0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。